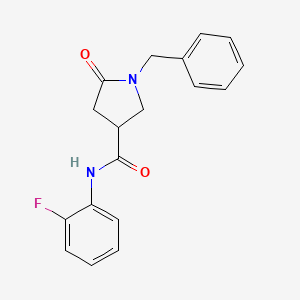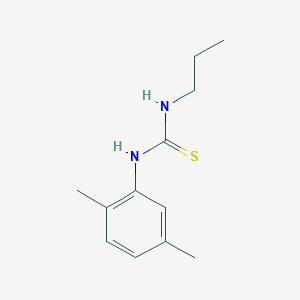
1-(2-methylphenyl)-5-phenyl-1H-tetrazole
Vue d'ensemble
Description
1-(2-methylphenyl)-5-phenyl-1H-tetrazole, also known as MPTT, is a tetrazole derivative that has gained significant attention in the scientific community due to its potential applications in various fields. MPTT is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 276.33 g/mol.
Mécanisme D'action
The mechanism of action of 1-(2-methylphenyl)-5-phenyl-1H-tetrazole is not fully understood. However, it is believed that 1-(2-methylphenyl)-5-phenyl-1H-tetrazole exerts its pharmacological effects by inhibiting the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. 1-(2-methylphenyl)-5-phenyl-1H-tetrazole has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation.
Biochemical and Physiological Effects:
1-(2-methylphenyl)-5-phenyl-1H-tetrazole has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects in various animal models. 1-(2-methylphenyl)-5-phenyl-1H-tetrazole has also been shown to inhibit the growth of cancer cells in vitro. In addition, 1-(2-methylphenyl)-5-phenyl-1H-tetrazole has been found to be non-toxic and safe for use in animals.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2-methylphenyl)-5-phenyl-1H-tetrazole has several advantages for use in lab experiments. It is readily available, easy to synthesize, and has a high degree of purity. 1-(2-methylphenyl)-5-phenyl-1H-tetrazole is also non-toxic and safe for use in animals. However, one limitation of 1-(2-methylphenyl)-5-phenyl-1H-tetrazole is that its mechanism of action is not fully understood, which may limit its potential applications.
Orientations Futures
There are several future directions for research on 1-(2-methylphenyl)-5-phenyl-1H-tetrazole. One potential direction is to investigate its potential use as a fluorescent probe in bioimaging. Another direction is to study its potential applications in the treatment of cancer and other inflammatory diseases. Further studies are also needed to elucidate its mechanism of action and to determine its potential toxicity in humans.
Conclusion:
In conclusion, 1-(2-methylphenyl)-5-phenyl-1H-tetrazole is a tetrazole derivative that has gained significant attention in the scientific community due to its potential applications in various fields. 1-(2-methylphenyl)-5-phenyl-1H-tetrazole is readily available, easy to synthesize, and has a high degree of purity. 1-(2-methylphenyl)-5-phenyl-1H-tetrazole has been extensively studied for its potential applications in medicinal chemistry, material science, and analytical chemistry. However, further studies are needed to elucidate its mechanism of action and to determine its potential toxicity in humans.
Applications De Recherche Scientifique
1-(2-methylphenyl)-5-phenyl-1H-tetrazole has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, 1-(2-methylphenyl)-5-phenyl-1H-tetrazole has been investigated for its anti-inflammatory, analgesic, and antipyretic properties. In material science, 1-(2-methylphenyl)-5-phenyl-1H-tetrazole has been studied for its potential use as a fluorescent probe in bioimaging. In analytical chemistry, 1-(2-methylphenyl)-5-phenyl-1H-tetrazole has been used as a reagent for the determination of various metal ions.
Propriétés
IUPAC Name |
1-(2-methylphenyl)-5-phenyltetrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4/c1-11-7-5-6-10-13(11)18-14(15-16-17-18)12-8-3-2-4-9-12/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHNWKRXCWLNGCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NN=N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80366035 | |
| Record name | 1-(2-Methylphenyl)-5-phenyl-1H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80366035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-methylphenyl)-5-phenyl-1H-tetrazole | |
CAS RN |
5322-14-5 | |
| Record name | 1-(2-Methylphenyl)-5-phenyl-1H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80366035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-methoxy-N-{3-[(methylamino)carbonyl]phenyl}benzamide](/img/structure/B4738554.png)

![5-[2-(4-methoxyphenyl)vinyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B4738564.png)
![tert-butyl 4-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B4738568.png)
![1-(2,4-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]methanesulfonamide](/img/structure/B4738575.png)
![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B4738579.png)



![5-[(3-{[(3-methoxyphenyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]-5-oxopentanoic acid](/img/structure/B4738604.png)

![1-[(2,4-dichlorophenoxy)methyl]-N-(3-fluoro-4-methylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B4738635.png)
![N-({[2-(1-pyrrolidinyl)-5-(trifluoromethyl)phenyl]amino}carbonothioyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B4738645.png)
![methyl {4-[(isopropylamino)methyl]phenoxy}acetate hydrochloride](/img/structure/B4738648.png)